molecular formula C5H8N4 B577278 N4-methylpyrimidine-2,4-diamine CAS No. 1004-18-8

N4-methylpyrimidine-2,4-diamine

Cat. No.: B577278
CAS No.: 1004-18-8
M. Wt: 124.147
InChI Key: ZYRZYWIROWSDLB-UHFFFAOYSA-N
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Description

N4-methylpyrimidine-2,4-diamine is a heterocyclic aromatic organic compound that contains a pyrimidine ring with two amino groups at positions 2 and 4, and a methyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with methylating agents. One common method involves the methylation of pyrimidine-2,4-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, substituted pyrimidines, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-methylpyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA repair and replication.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of enzymes like MTH1 (MutT homolog 1), which is involved in the hydrolysis of oxidized purine nucleoside triphosphates. By inhibiting MTH1, the compound can prevent the incorporation of damaged nucleotides into DNA, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-diamine: Lacks the methyl group at position 4, which can affect its reactivity and biological activity.

    6-methylpyrimidine-2,4-diamine: Has a methyl group at position 6 instead of position 4, leading to different chemical properties and applications.

Uniqueness

N4-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 4 enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-N-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRZYWIROWSDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653964
Record name N~4~-Methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-18-8
Record name N~4~-Methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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